molecular formula C7H14N2O2 B13438917 (2R,6S)-2,6-dimethylmorpholine-4-carboxamide

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B13438917
M. Wt: 158.20 g/mol
InChI Key: QWCPQZIITWPWQE-OLQVQODUSA-N
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Description

(2R,6S)-2,6-Dimethylmorpholine-4-carboxamide is a chiral morpholine derivative of interest in medicinal chemistry and pharmaceutical research. The specific stereochemistry of the (2R,6S) configuration is often critical for its biological activity and interaction with target proteins, making it a valuable scaffold for developing stereoselective compounds . This carboxamide-functionalized morpholine serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents. Its structure is related to other researched morpholine compounds such as sulfonamide and N,N-dimethylcarboxamide variants . Researchers utilize this and similar chiral morpholines in constructing compound libraries for high-throughput screening and in lead optimization processes. The compound must be stored in a sealed container at room temperature . (2R,6S)-2,6-Dimethylmorpholine-4-carboxamide is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Disclaimer: The specific data for this exact compound (e.g., mechanism of action, detailed applications) is not fully available in the search results. The information provided here is based on its structural similarities to other documented morpholine derivatives .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10)/t5-,6+

InChI Key

QWCPQZIITWPWQE-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide typically involves:

  • Construction of the chiral 2,6-dimethylmorpholine ring system.
  • Introduction of the carboxamide functional group at the 4-position.
  • Maintenance of stereochemical integrity (2R,6S configuration).

Two main approaches are documented:

  • Route 1: Starting from chiral 2,6-dimethylmorpholine derivatives, followed by amide coupling with carboxylic acid derivatives.
  • Route 2: Multi-step synthesis involving intermediate formation of substituted morpholines, followed by functional group transformations.

Synthesis of Chiral 2,6-Dimethylmorpholine Intermediate

A key intermediate, (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, has been prepared using stereoselective methods involving:

  • Reaction of chiral hydroxypropylamino derivatives with dichloromethane and potassium carbonate as base.
  • Use of trifluoromethanesulfonic anhydride as an activating agent.
  • Controlled temperature conditions (15–25 °C) to preserve stereochemistry.

Example procedure (adapted from patent CN109293649A):

Reagent/Condition Quantity/Parameter
Dichloromethane 150 g
Potassium carbonate 30.5 g (0.22 moles)
N,N-bis(2S-2-hydroxypropylamino)-5-nitropyridine 25.5 g (0.1 moles)
Trifluoromethanesulfonic anhydride 33.0 g (0.12 moles)
Temperature 15–25 °C
Reaction time 4 hours post addition

The reaction proceeds with simultaneous dropwise addition of reagents over 1–2 hours, followed by stirring and filtration to isolate the intermediate.

Amide Coupling to Form the Carboxamide Group

The carboxamide functionality at the 4-position is introduced via amide bond formation between the morpholine amine and a carboxylic acid derivative.

Two main coupling procedures have been reported:

Procedure Description
(a) Use of carboxylic acid, amine, base (e.g., DMAP), and coupling reagents such as DCC in aqueous micellar media (2 wt% TPGS-750-M/H2O) at 45 °C for 20 h. Extraction and purification by column chromatography yield the amide product.
(b) Stepwise addition of DCC with catalytic DMAP in aqueous micellar conditions, repeated to ensure complete coupling, followed by extraction and purification.

These methods achieve high yields (up to 80%) and maintain stereochemical purity.

One-Pot Large Scale Synthesis

A one-pot synthesis approach has been developed for scalability:

  • Initial SNAr reaction of (2S,6R)-2,6-dimethylmorpholine with 2-chloro-5-nitropyridine in aqueous micellar media.
  • Subsequent addition of chlorinating agents and ammonium chloride to afford the amine intermediate.
  • Followed by amide coupling in the same reaction vessel.

This method simplifies purification and improves overall yield and efficiency.

Analytical Data and Characterization

NMR Spectroscopy Data

Compound 1H NMR (500 MHz, CDCl3) Chemical Shifts (δ ppm) 13C NMR (126 MHz, CDCl3) Chemical Shifts (δ ppm)
(2S,6R)-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine 9.03 (s, 1H), 8.21 (d, J=9.5 Hz, 1H), 7.28 (s, 0H), 6.57 (d, J=9.5 Hz, 2H), 4.30 (d, J=11.8 Hz, 5H), 3.68 (s, 1H), 2.86–2.51 (m, 3H), 1.28 (s, 5H) 160.14, 146.36, 135.16, 133.03, 104.58, 71.51, 50.16, 18.85

These data confirm the structure and stereochemistry of the morpholine intermediate.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights consistent with the expected molecular formulae of intermediates and final products, e.g., m/z 204 for related picolinic acid derivatives.

Comparative Analysis of Preparation Routes

Feature Route 1 (Traditional Coupling) Route 2 (One-Pot Micellar Synthesis)
Reaction Medium Organic solvent with coupling reagents Aqueous micellar solution (2 wt% TPGS-750-M)
Temperature 45 °C 45 °C
Reaction Time 15–20 hours 2–20 hours (sequential steps)
Yield ~80% Up to 90% (for intermediate)
Scalability Moderate High
Purification Column chromatography Filtration and extraction
Stereochemical Control High High

The one-pot micellar method offers advantages in green chemistry, scalability, and operational simplicity.

Summary and Recommendations

The preparation of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide involves stereoselective synthesis of the chiral morpholine ring followed by efficient amide coupling. Recent advances favor aqueous micellar media for greener, scalable synthesis with high yield and stereochemical fidelity.

Key points:

  • Use of trifluoromethanesulfonic anhydride and potassium carbonate enables stereoselective morpholine formation.
  • Amide coupling in aqueous micellar media using DCC and DMAP is effective and environmentally friendly.
  • One-pot synthesis routes enhance scalability and reduce purification steps.
  • Analytical data including NMR and MS confirm product identity and purity.

These methods are well-documented in patents and peer-reviewed literature, providing robust protocols for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide, a comparative analysis with structurally related morpholine derivatives is provided below. Key parameters include molecular structure, substituents, physicochemical properties, and reported applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(2R,6S)-2,6-Dimethylmorpholine-4-carboxamide C₇H₁₄N₂O₂ 158.20 2R,6S-methyl; 4-carboxamide High polarity due to carboxamide; chiral centers enhance stereoselectivity
(2S,6S)-4-Dodecyl-2,6-dimethylmorpholine C₁₈H₃₅NO 281.48 4-dodecyl; 2S,6S-methyl Lipophilic due to dodecyl chain; potential for membrane interaction
N,N-Dimethylmorpholine-4-carboxamide C₇H₁₄N₂O₂ 158.20 4-carboxamide with N,N-dimethyl groups Increased steric hindrance at carboxamide nitrogen; altered solubility
[5221-62-5] (High-similarity analog) Undisclosed Undisclosed Likely positional isomer Similarity score 0.77; potential for overlapping pharmacophores

Key Findings

Substituent Effects :

  • The carboxamide group in (2R,6S)-2,6-dimethylmorpholine-4-carboxamide introduces hydrogen-bonding capacity, contrasting with the lipophilic dodecyl chain in (2S,6S)-4-dodecyl-2,6-dimethylmorpholine. This difference suggests divergent applications: the former in aqueous environments (e.g., drug solubility) and the latter in lipid-rich systems .
  • N,N-Dimethylmorpholine-4-carboxamide (CAS 38952-62-4) shares the carboxamide group but substitutes the methyl groups on the carboxamide nitrogen. This modification may reduce polarity and alter metabolic stability compared to the target compound .

Stereochemical Influence :

  • The 2R,6S configuration distinguishes the target compound from diastereomers like (2S,6S)-4-dodecyl-2,6-dimethylmorpholine. Stereochemistry can significantly impact receptor binding; for example, Prottremin derivatives () rely on specific configurations for anti-Parkinson activity .

Biological and Industrial Relevance :

  • Morpholine derivatives with carboxamide groups are frequently utilized in drug discovery for their balance of solubility and bioavailability. In contrast, analogs with long alkyl chains (e.g., dodecyl) may find use in surfactants or lipid-based formulations .
  • High-similarity compounds like [5221-62-5] (similarity score 0.77) could serve as lead compounds in structure-activity relationship (SAR) studies to optimize the target molecule’s efficacy .

Biological Activity

(2R,6S)-2,6-dimethylmorpholine-4-carboxamide is a chiral compound belonging to the morpholine family, characterized by its unique stereochemistry and functional groups. The compound has garnered attention for its significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications in neurological disorders and cancer treatment.

  • Molecular Formula : C₆H₁₃N₃O
  • Molecular Weight : Approximately 155.21 g/mol
  • Structure : The compound features a morpholine ring with methyl substitutions at the 2 and 6 positions, along with a carboxamide group at the 4 position.

Research indicates that (2R,6S)-2,6-dimethylmorpholine-4-carboxamide functions primarily as an inhibitor of various enzymes and receptors. Its structural features enable it to interact effectively with biological targets, modulating their activities. This interaction is crucial for understanding its therapeutic potential.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition is particularly relevant in the treatment of cancer and neurodegenerative diseases.
  • Receptor Interaction : It also exhibits potential in modulating receptor activities, contributing to its efficacy in neurological applications.

Biological Activity and Applications

The biological activity of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide has been explored across various studies:

  • Cancer Treatment :
    • Inhibitory effects on kinases that are critical in cancer cell proliferation have been documented. For example, studies have highlighted its role in modulating pathways that lead to reduced tumor growth .
  • Neurological Disorders :
    • The compound has shown promise in addressing conditions such as Alzheimer's disease by inhibiting enzymes that contribute to neurodegeneration .
  • Antiviral Activity :
    • Recent findings suggest that derivatives of this compound may act against viral infections by targeting viral proteins essential for replication .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
(2R,6S)-2,6-Dimethylmorpholine-4-carboxamideMorpholine structure with methyl groups at 2 and 6Chiral center enhances binding affinity
tert-Butyl 2,6-dimethylmorpholine-4-carboxylateSimilar morpholine structure with tert-butyl groupIncreased steric hindrance may affect biological activity
N-Methyl-2,6-dimethylmorpholineMethyl substitution at nitrogenPotentially different biological activity due to structure

Case Studies

Several case studies have highlighted the efficacy of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide:

  • Study on Kinase Inhibition :
    • A study demonstrated that this compound effectively inhibited specific kinases implicated in cancer progression. The results showed a significant reduction in cell viability in treated samples compared to controls .
  • Neuroprotective Effects :
    • Research focusing on neurodegenerative models indicated that (2R,6S)-2,6-dimethylmorpholine-4-carboxamide could protect neuronal cells from apoptosis induced by toxic agents. This protective effect was attributed to its ability to modulate signaling pathways involved in cell survival .

Q & A

Basic: What are the standard synthetic routes for (2R,6S)-2,6-dimethylmorpholine-4-carboxamide, and how can reaction conditions be optimized to enhance enantiomeric excess?

The synthesis typically involves multi-step reactions starting from chiral precursors to preserve stereochemistry. Key steps include ring-closing reactions of substituted ethanolamine derivatives under acidic or basic conditions. To optimize enantiomeric excess, researchers should:

  • Use chiral auxiliaries or catalysts to control stereoselectivity during morpholine ring formation.
  • Monitor reaction temperature (e.g., low temperatures reduce racemization) and solvent polarity (e.g., aprotic solvents favor specific transition states).
  • Employ kinetic resolution via enzymatic methods or chiral chromatography intermediates .

Basic: Which analytical techniques are most effective for determining the enantiomeric purity of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide?

Chiral HPLC and NMR spectroscopy are standard. For HPLC:

  • Use a chiral stationary phase (e.g., cellulose- or amylose-based columns).
  • Optimize mobile phase composition (e.g., methanol/water with phosphate buffers at pH 5.5 ± 0.02, as validated in pharmacopeial methods) .
  • Validate methods using spiked racemic mixtures and calculate resolution factors (>1.5).
    For NMR, chiral derivatizing agents (e.g., Mosher’s acid) can differentiate enantiomers via distinct splitting patterns in 1H^{1}\text{H}- or 19F^{19}\text{F}-NMR .

Advanced: How does the stereochemical configuration of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide influence its binding affinity to biological targets?

The (2R,6S) configuration creates a rigid, bowl-shaped structure that complements hydrophobic pockets in enzymes or receptors. Computational methods like molecular docking (AutoDock Vina) and molecular dynamics simulations can model interactions:

  • Compare binding energies of enantiomers to identify stereospecific binding sites.
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR, MS) when characterizing derivatives of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide?

  • NMR discrepancies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For diastereomers, compare coupling constants (JJ-values) in 1H^{1}\text{H}-NMR.
  • MS ambiguities : Perform high-resolution mass spectrometry (HRMS) to distinguish isobaric species. Isotopic labeling (e.g., 13C^{13}\text{C}-tags) aids fragmentation pattern analysis .

Advanced: In designing in vitro assays for bioactivity evaluation, what controls ensure assay reproducibility?

  • Include positive controls (known inhibitors/agonists of the target) and negative controls (vehicle-only and scrambled compounds).
  • Validate assay conditions via:
    • Z’-factor calculations (>0.5 indicates robustness).
    • Dose-response curves to confirm IC50_{50}/EC50_{50} consistency across replicates.
    • Temperature/pH stability tests to rule out compound degradation .

Advanced: How can solubility and stability challenges in pharmacokinetic studies be addressed?

  • Solubility : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin-based formulations. Use dynamic light scattering (DLS) to monitor aggregation.
  • Stability : Conduct forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) and analyze degradation products via LC-MS. Optimize storage conditions (lyophilization, inert atmosphere) .

Advanced: What explains discrepancies in reported biological activities of analogs, and how can these be investigated?

Variations often arise from differences in:

  • Assay conditions (e.g., cell line specificity, serum content).
  • Metabolic stability (e.g., cytochrome P450 interactions).
    Systematic approaches include:
  • Meta-analysis of published data with standardized normalization.
  • Head-to-head comparisons under controlled experimental settings .

Advanced: Which crystallization techniques yield high-purity single crystals for X-ray diffraction?

  • Vapor diffusion : Slow evaporation of solvents (e.g., methanol/water mixtures) promotes crystal growth.
  • Temperature-gradient methods : Gradual cooling from saturated solutions reduces defects.
  • Additives like crown ethers or ionic liquids can template crystal lattice formation .

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